molecular formula C34H34N2O9 B1447141 E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine CAS No. 869355-22-6

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

Cat. No. B1447141
M. Wt: 614.6 g/mol
InChI Key: BPOGVRRZQFYZKP-VTQZAUKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is a modified form of uridine . It is a nucleoside that belongs to the category of biochemicals . It is a nucleotide analog that inhibits the synthesis of DNA and RNA . This compound can be used in proteomics research .


Synthesis Analysis

E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is an activator that activates the phosphoramidites in the synthesis of DNA and RNA . It can also be used as antiviral therapy for herpes simplex virus type 1, influenza virus, and HIV .


Molecular Structure Analysis

The molecular formula of E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is C13H16N2O7 . Its molecular weight is 312.28 g/mol . The structure of this compound can be represented by the SMILES notation: COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2CC@@HCO)O .


Chemical Reactions Analysis

As a nucleotide analog, E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine inhibits the synthesis of DNA and RNA . It is used as an activator in the synthesis of DNA and RNA through the activation of phosphoramidites .


Physical And Chemical Properties Analysis

E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is a white to off-white powder . It has a molecular weight of 312.28 g/mol and a molecular formula of C13H16N2O7 . The compound is stored at -20°C and shipped at ambient temperature .

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Research on the conversion of plant biomass into furan derivatives highlights the potential for using plant-derived compounds as feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its various other derivatives, are considered for applications ranging from monomers and polymers to fuels, solvents, and pharmaceuticals, indicating a wide range of potential research applications for related compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

E-health and Multiple Sclerosis

The digitization of clinical data and the development of communication technologies have enabled the aggregation and analysis of real-world data for improving healthcare management, including for conditions such as multiple sclerosis. This research domain uses data from patient registries, digital patient-reported outcomes, and electronic health records (EHR) to inform the care and management of diseases, showcasing an application of technology in enhancing healthcare research and patient care (Matthews, Block, & Leocani, 2020).

5-Hydroxymethylfurfural (HMF) in Organic Synthesis

The use of 5-HMF in organic synthesis is reviewed, emphasizing its role as a biomass-derived platform chemical for producing a variety of value-added chemicals, materials, and biofuels. This underscores the versatility of furan derivatives (and by extension, related compounds) in contributing to sustainable chemical synthesis and the development of new materials and energy sources (Fan, Verrier, Queneau, & Popowycz, 2019).

properties

IUPAC Name

methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O9/c1-41-26-14-10-24(11-15-26)34(23-7-5-4-6-8-23,25-12-16-27(42-2)17-13-25)44-21-29-28(37)19-30(45-29)36-20-22(9-18-31(38)43-3)32(39)35-33(36)40/h4-18,20,28-30,37H,19,21H2,1-3H3,(H,35,39,40)/b18-9+/t28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOGVRRZQFYZKP-VTQZAUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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